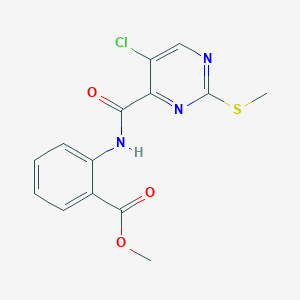

Methyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

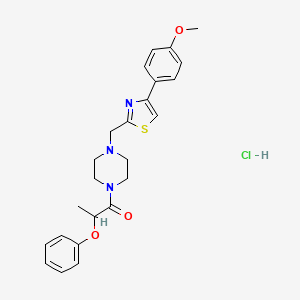

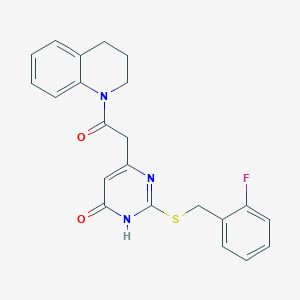

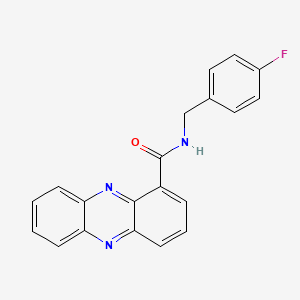

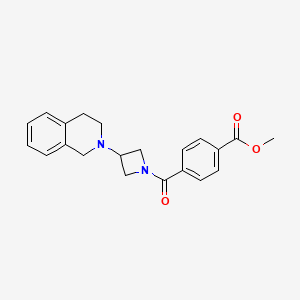

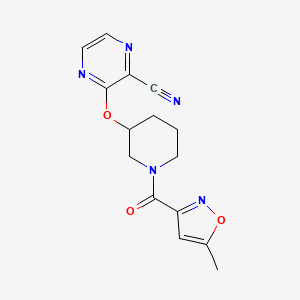

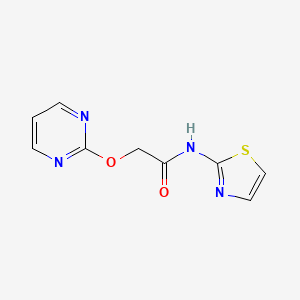

Molecular Structure Analysis

The molecular structure of a compound can be represented by its empirical formula and molecular weight. For example, the related compound “5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid” has an empirical formula of C6H5ClN2O2S and a molecular weight of 204.63 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be described by parameters such as form, melting point, and molecular weight. For instance, the related compound “5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid” is a solid with a melting point of 165 °C (dec.) .Scientific Research Applications

Synthesis of Pyrimidines

“Methyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate” is a pyrimidine derivative. Pyrimidines are used in the synthesis of various organic compounds. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines .

KDR Kinase Inhibitors

It can be used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors . KDR kinase inhibitors are used in cancer treatment as they inhibit angiogenesis, the process of forming new blood vessels, which is a characteristic of cancer.

Building Block in Medicinal Chemistry

This compound can be used as a building block in medicinal chemistry synthesis . Medicinal chemistry involves the design and synthesis of therapeutic agents.

Organic Synthesis

It can be used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles that allow chemists to predict what reactions can occur, and how to make complex molecules.

Catalytic Agent

This compound can be used as a catalytic agent . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction (activation energy).

Petrochemical Additive

It can also be used as a petrochemical additive . Petrochemical additives are chemicals that are added to petroleum-based products to improve their performance.

Safety and Hazards

The safety and hazards associated with a compound can be described by its hazard statements and precautionary statements. For example, the related compound “5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid” has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of kdr kinase inhibitors . KDR (Kinase insert Domain Receptor) is a type of receptor tyrosine kinase associated with angiogenesis, a process that promotes the growth of new blood vessels.

properties

IUPAC Name |

methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3S/c1-21-13(20)8-5-3-4-6-10(8)17-12(19)11-9(15)7-16-14(18-11)22-2/h3-7H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBWUZUTRHUOKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol](/img/structure/B2788244.png)

![3-(2-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2788248.png)

![3-amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide hydrochloride](/img/structure/B2788249.png)

![Ethyl 4-[2-[2-[[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2788250.png)

![6-chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2788251.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfonylpropanamide](/img/structure/B2788254.png)